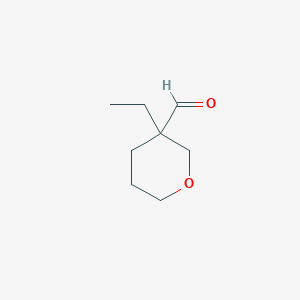
3-Ethyloxane-3-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Ethyloxane-3-carbaldehyde is an organic compound with the molecular formula C8H14O2. It is a member of the oxane family, characterized by a six-membered ring containing one oxygen atom. This compound is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethyloxane-3-carbaldehyde typically involves the reaction of ethylmagnesium bromide with oxane-3-carbaldehyde under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and is followed by purification steps such as distillation or recrystallization to obtain the pure compound.
Industrial Production Methods: In industrial settings, this compound is produced using large-scale organic synthesis techniques. The process involves the use of high-pressure reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the synthesis while minimizing the production of by-products.
Chemical Reactions Analysis
Types of Reactions: 3-Ethyloxane-3-carbaldehyde undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: It can participate in nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Grignard reagents in anhydrous ether.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted oxane derivatives.
Scientific Research Applications
3-Ethyloxane-3-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and as an intermediate in organic synthesis.
Mechanism of Action
The mechanism of action of 3-Ethyloxane-3-carbaldehyde involves its interaction with various molecular targets The aldehyde group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of new chemical entities
Comparison with Similar Compounds
3-Ethyloxane-3-carbaldehyde can be compared with other similar compounds such as:
Oxane-3-carbaldehyde: Lacks the ethyl group, making it less hydrophobic.
3-Methyloxane-3-carbaldehyde: Contains a methyl group instead of an ethyl group, affecting its reactivity and solubility.
3-Propoxyoxane-3-carbaldehyde: Has a longer alkyl chain, increasing its hydrophobicity and altering its chemical properties.
The uniqueness of this compound lies in its specific structure, which provides a balance between hydrophobicity and reactivity, making it a versatile compound for various applications.
Properties
Molecular Formula |
C8H14O2 |
|---|---|
Molecular Weight |
142.20 g/mol |
IUPAC Name |
3-ethyloxane-3-carbaldehyde |
InChI |
InChI=1S/C8H14O2/c1-2-8(6-9)4-3-5-10-7-8/h6H,2-5,7H2,1H3 |
InChI Key |
FYMSBXUSEBRYJE-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(CCCOC1)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(2,2-Dimethylpropyl)amino]propan-2-ol](/img/structure/B13287406.png)
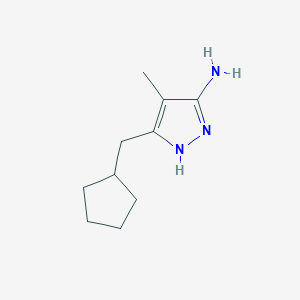
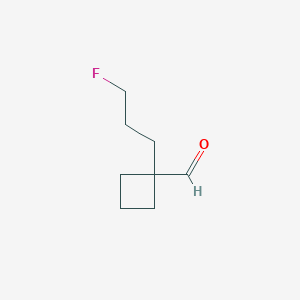

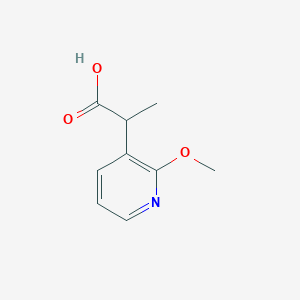
amine](/img/structure/B13287439.png)
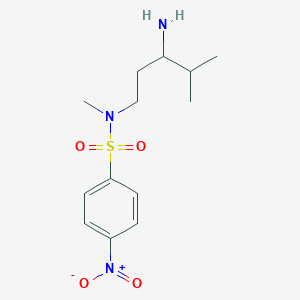

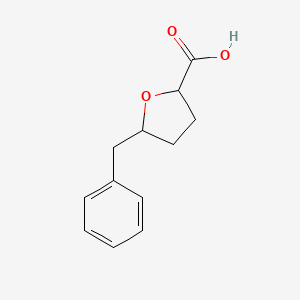
![(2-Methoxyethyl)[(3-nitrophenyl)methyl]amine](/img/structure/B13287476.png)
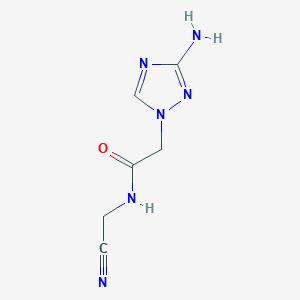
![(Cyclopropylmethyl)[(2,4-dimethylphenyl)methyl]amine](/img/structure/B13287484.png)
![[(1S,5S,6S)-3-Azabicyclo[3.2.0]heptan-6-yl]methanol hydrochloride](/img/structure/B13287490.png)
amine](/img/structure/B13287494.png)
